![molecular formula C16H11Cl2NO3S B2771565 4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline CAS No. 1400541-28-7](/img/structure/B2771565.png)
4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline, also known by its chemical formula C16H11Cl2NO3S , is a synthetic compound. It falls within the quinoline class of organic molecules. The compound’s molecular weight is 368.23 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with two chlorine atoms at positions 4 and 7. Additionally, a sulfonyl group is attached to the quinoline ring, while a methoxyphenyl group is positioned at the 3-position. The compound’s structure plays a crucial role in its properties and interactions .
Aplicaciones Científicas De Investigación
Antibacterial Activity
A study by Alavi et al. (2017) focused on the synthesis of novel quinoxaline sulfonamides, including derivatives of 4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline. These compounds were evaluated for their antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria, highlighting their potential in combating bacterial infections (Alavi et al., 2017).
Corrosion Inhibition
Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including this compound, for their corrosion inhibition properties on iron. The study used quantum chemical and molecular dynamics simulation approaches, indicating the compound's potential in protecting metals from corrosion (Erdoğan et al., 2017).
Fluorescence and Quantum Chemical Investigations
Le et al. (2020) synthesized multi-substituted quinoline derivatives and investigated their fluorescence properties. These derivatives, related to this compound, displayed pH-dependent fluorescence, which could be useful in various scientific and industrial applications (Le et al., 2020).
Green Corrosion Inhibitors
Singh et al. (2016) analyzed quinoline derivatives as green corrosion inhibitors for mild steel in acidic mediums. Their findings suggest that these compounds, including this compound, effectively inhibit corrosion through molecular adsorption on the metal surface (Singh et al., 2016).
Anticancer Activities
Solomon et al. (2019) examined 4-aminoquinoline derivatives, including sulfonyl analogs, for their anticancer activities. These compounds demonstrated effectiveness against various cancer cell lines, suggesting the potential therapeutic application of this compound in cancer treatment (Solomon et al., 2019).
Propiedades
IUPAC Name |
4,7-dichloro-3-(3-methoxyphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-22-11-3-2-4-12(8-11)23(20,21)15-9-19-14-7-10(17)5-6-13(14)16(15)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJAJSDQRIDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=CN=C3C=C(C=CC3=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

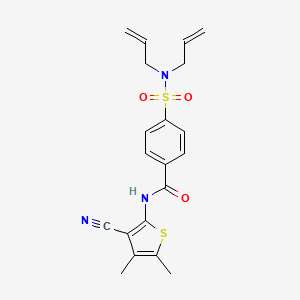
![2-Tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771486.png)
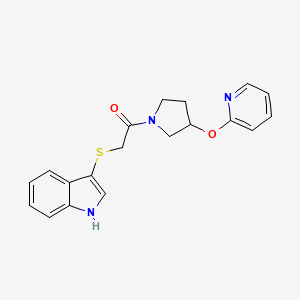
![N-(1-cyano-1-cyclopropylethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2771489.png)
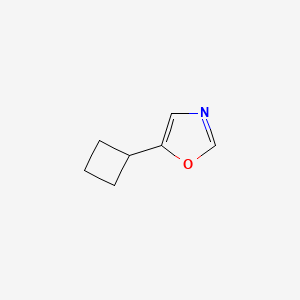
![ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate](/img/structure/B2771492.png)
![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)
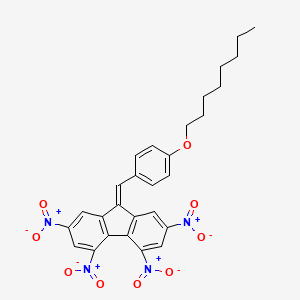
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771497.png)
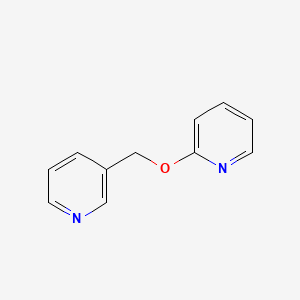

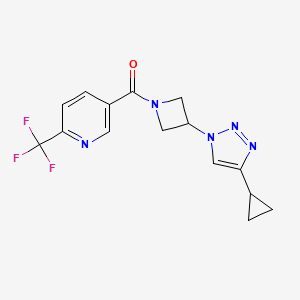
![N-(4-phenoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2771505.png)
